molecular formula C15H16N2O3S B11093197 (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11093197
M. Wt: 304.4 g/mol
InChI Key: TTXLVZDOGASQDD-LCYFTJDESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and pyrrolidine rings, along with the benzylidene group, make it a versatile molecule for various applications .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C15H16N2O3S/c1-20-12-8-10(4-5-11(12)18)9-13-14(19)16-15(21-13)17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7H2,1H3/b13-9-

InChI Key

TTXLVZDOGASQDD-LCYFTJDESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3)O

Origin of Product

United States

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